molecular formula C16H17F2N B2883668 N,N-Bis(3-fluorobenzyl)ethanamine CAS No. 1417794-54-7

N,N-Bis(3-fluorobenzyl)ethanamine

Cat. No.: B2883668
CAS No.: 1417794-54-7
M. Wt: 261.316
InChI Key: RUFUOOQAEJFOCC-UHFFFAOYSA-N
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Description

N,N-Bis(3-fluorobenzyl)ethanamine is a specialty chemical with the CAS number 1417794-54-7 . It is used in various chemical reactions and can be procured from chemical suppliers .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C16H17F2N, and it has a molecular weight of 261.31 . A similar compound, N-(3-fluorobenzyl)ethanamine, has the molecular formula C9H12FN and a molecular weight of 153.197 .

Mechanism of Action

FLEA acts as a serotonin and norepinephrine reuptake inhibitor, which means it increases the levels of these neurotransmitters in the brain. This is similar to the mechanism of action of other antidepressant drugs, such as SSRIs. However, FLEA has been shown to have a lower affinity for serotonin and norepinephrine transporters compared to other antidepressants, which may contribute to its lower side effect profile.
Biochemical and Physiological Effects:
FLEA has been shown to increase extracellular levels of serotonin and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to increase dopamine release in the nucleus accumbens, which may contribute to its potential use in treating addiction. However, more research is needed to fully understand the biochemical and physiological effects of FLEA.

Advantages and Limitations for Lab Experiments

One advantage of using FLEA in lab experiments is its potential as a therapeutic agent for various medical conditions. It has been shown to have fewer side effects compared to other antidepressants, which may make it a more attractive option for patients. However, one limitation of using FLEA in lab experiments is its limited availability and high cost. It is also important to ensure the purity of the compound, as impurities may affect the results of experiments.

Future Directions

There are several future directions for research on FLEA. One direction is to further explore its potential as a therapeutic agent for various medical conditions, such as depression, anxiety, and addiction. Another direction is to study its mechanism of action in more detail, to better understand its biochemical and physiological effects. Additionally, more research is needed to determine the optimal dosage and administration of FLEA for therapeutic use. Finally, more studies are needed to ensure the safety and efficacy of FLEA before it can be used clinically.

Synthesis Methods

FLEA can be synthesized using a multi-step process that involves the reaction of 3-fluorobenzyl chloride with ethylene diamine. The reaction is carried out in the presence of a solvent and a catalyst, and the resulting product is purified using various techniques such as column chromatography and recrystallization. The purity of the final product is critical for its use in scientific research.

Scientific Research Applications

FLEA has been studied for its potential use in treating various medical conditions such as depression, anxiety, and addiction. It has been shown to have a similar mechanism of action as other antidepressant drugs, such as selective serotonin reuptake inhibitors (SSRIs), but with fewer side effects. FLEA has also been studied for its potential use in treating cocaine addiction, as it has been shown to reduce cocaine self-administration in animal models.

Safety and Hazards

Specific safety and hazard information for N,N-Bis(3-fluorobenzyl)ethanamine was not found in the search results. It’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer for safety information .

Properties

IUPAC Name

N,N-bis[(3-fluorophenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N/c1-2-19(11-13-5-3-7-15(17)9-13)12-14-6-4-8-16(18)10-14/h3-10H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFUOOQAEJFOCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=CC=C1)F)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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